1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride
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Overview
Description
The compound “1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride” is a complex organic molecule It features multiple ethoxy groups, an azido group, and a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the azido and methoxyethoxy groups. Typical reaction conditions might include:
Solvents: Common solvents such as dichloromethane or ethanol.
Catalysts: Catalysts like palladium or copper might be used to facilitate certain reactions.
Temperature and Pressure: Reactions may be carried out at room temperature or under reflux conditions, depending on the specific step.
Industrial Production Methods
Industrial production would require scaling up the laboratory synthesis methods. This might involve:
Batch Reactors: For controlled synthesis.
Continuous Flow Reactors: For more efficient large-scale production.
Purification Techniques: Such as chromatography or crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form different nitrogen-containing compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the azido group might yield nitro compounds, while reduction could produce amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It might serve as a catalyst or catalyst precursor in various chemical reactions.
Biology
Bioconjugation: The azido group allows for bioconjugation with other biomolecules, useful in drug delivery and diagnostics.
Fluorescent Probes: The indole moiety might be used in the design of fluorescent probes for imaging applications.
Medicine
Drug Development:
Therapeutics: The compound might have therapeutic properties, such as antimicrobial or anticancer activity.
Industry
Materials Science: The compound could be used in the development of new materials with unique properties.
Polymer Chemistry: It might be incorporated into polymers to impart specific functionalities.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. For example:
Molecular Targets: It might interact with specific proteins or enzymes, inhibiting or activating their function.
Pathways Involved: The compound could affect various cellular pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-Azidoethoxy)ethyl]-2,3-dimethylindole: A simpler analog with fewer ethoxy groups.
1-[2-(2-Methoxyethoxy)ethyl]-2,3-dimethylindole: Another analog with a methoxyethoxy group.
Uniqueness
Functional Groups: The presence of both azido and methoxyethoxy groups makes the compound unique.
Properties
Molecular Formula |
C46H66ClN5O8 |
---|---|
Molecular Weight |
852.5 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride |
InChI |
InChI=1S/C46H66N5O8.ClH/c1-45(2)39-15-11-13-17-41(39)50(22-25-54-30-33-58-36-35-56-28-27-52-5)43(45)19-9-7-6-8-10-20-44-46(3,4)40-16-12-14-18-42(40)51(44)23-26-55-31-34-59-38-37-57-32-29-53-24-21-48-49-47;/h6-20H,21-38H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
ISHBUBOOHQEWKB-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Origin of Product |
United States |
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